5-Iodothiazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HIN2S/c5-3-2-7-4(1-6)8-3/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDBJRGAPQAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds, such as 5-Iodothiazole-2-carbonitrile, are a cornerstone of contemporary organic synthesis. The presence of a halogen atom, in this case, iodine, on the heterocyclic thiazole (B1198619) ring imparts a unique reactivity profile to the molecule. This reactivity is particularly advantageous in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized the way chemists forge new carbon-carbon and carbon-heteroatom bonds, often rely on the presence of a halogen as a reactive handle.
The iodine atom in this compound is an excellent leaving group in these catalytic cycles, allowing for the facile introduction of a wide range of substituents at the 5-position of the thiazole ring. This capability enables chemists to systematically modify the structure of the molecule and, by extension, fine-tune its properties for specific applications. The strategic placement of the iodine atom, therefore, transforms an otherwise simple heterocycle into a powerful and versatile synthetic intermediate.
Significance of Thiazole 2 Carbonitrile Scaffolds in Organic Synthesis
The thiazole (B1198619) ring system is a privileged scaffold in medicinal chemistry and materials science. jchemrev.com This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a key structural motif in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. jchemrev.com The incorporation of a nitrile group at the 2-position of the thiazole ring, as seen in 5-Iodothiazole-2-carbonitrile, further enhances its synthetic utility.
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This chemical versatility allows for the further elaboration of the thiazole-2-carbonitrile scaffold into more complex and functionally diverse molecules. The nitrile group can also participate in various cycloaddition reactions, providing access to novel heterocyclic systems. The combination of the reactive iodine atom and the versatile nitrile group on the stable thiazole core makes this compound a highly valuable and sought-after building block in the synthesis of new chemical entities with potential applications in drug discovery and materials science. bldpharm.com
Overview of Current Research Landscape and Emerging Trends
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. uni-muenchen.demdpi.com For this compound, two primary retrosynthetic disconnections are considered, as illustrated below.
Scheme 1: Primary Retrosynthetic Disconnections for this compound
< retrosynthesis > Target Molecule: this compound > Disconnection A: C-X Functionalization > * Disconnect the C-I and C-CN bonds from a pre-formed thiazole ring. This suggests a strategy based on the functionalization of a thiazole precursor. > Disconnection B: De Novo Ring Synthesis > * Break the thiazole ring into acyclic or simpler cyclic precursors. This approach focuses on constructing the thiazole ring with the desired substituents or their precursors already in place.
The first strategy involves the late-stage functionalization of a pre-existing thiazole core. This can be further broken down into two potential pathways: iodination of a 2-cyanothiazole (B74202) precursor or cyanation of a 2-substituted-5-iodothiazole. The second major strategy involves the de novo synthesis of the thiazole ring from acyclic starting materials, which can be achieved through one-pot cyclizations or multi-component reactions.
De Novo Thiazole Ring Synthesis Approaches
The de novo synthesis of the thiazole ring offers the advantage of building the core structure with the required functionalities or their precursors incorporated from the start.
One-Pot Cyclization Methodologies
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. mdpi.comacademie-sciences.frorganic-chemistry.org A plausible one-pot approach to a precursor for this compound could involve a variation of the Hantzsch thiazole synthesis or related cyclocondensation reactions. While a direct one-pot synthesis of the target molecule is not prominently reported, the synthesis of key intermediates like 2-cyanothiazole has been achieved. For instance, 2-cyanothiazole can be synthesized from 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas. organic-chemistry.orgorganic-chemistry.orgfrontiersin.org This intermediate could then be subjected to regioselective iodination.
A hypothetical one-pot synthesis could be designed to yield a protected or precursor form of the target molecule, which is then converted in a subsequent step.
Multi-Component Reactions for Thiazole Annulation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgfrontiersin.orgtcichemicals.comrug.nlresearchgate.net Various MCRs have been developed for the synthesis of substituted thiazoles. organic-chemistry.org Although a specific MCR for this compound is not documented, existing methodologies for polysubstituted thiazoles can be adapted. For example, a reaction involving a source of the C2-nitrile group, a C4-H, a C5-iodo, and the N-S fragment could be envisioned.
The development of a novel MCR for this specific target would be a significant advancement, offering a highly convergent and atom-economical route.
Regioselective Functionalization of Pre-formed Thiazole Rings
This approach relies on the selective introduction of the iodo and cyano groups onto a pre-existing thiazole ring. The order of introduction is critical and depends on the directing effects of the substituents.
Directed Iodination Strategies at Position 5
The introduction of an iodine atom at the C5 position of a thiazole ring can be achieved through electrophilic iodination. The regioselectivity of this reaction is influenced by the directing group at the C2 position. For a 2-cyanothiazole precursor, the electron-withdrawing nature of the nitrile group would direct iodination to the C5 position. Various iodinating agents can be employed for this purpose.
Table 1: Reagents for Electrophilic Iodination of Heterocycles
| Reagent/System | Conditions | Remarks |
| N-Iodosuccinimide (NIS) | Often used with a catalytic amount of a strong acid like trifluoroacetic acid. psu.edu | Mild conditions, good for activated and moderately deactivated systems. |
| Molecular Iodine (I2) | Typically requires an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or silver salts. acs.org | Can be a more economical option. Ultrasound irradiation has been shown to enhance reaction rates. acs.org |
| Iodine Monochloride (ICl) | A reactive electrophilic iodine source. | Can be less selective and may require careful control of reaction conditions. |
Research on the direct iodination of 2-cyanothiazole would be necessary to optimize the conditions for regioselective C5 iodination. The choice of solvent and temperature would also be crucial in controlling the reaction's outcome.
Introduction of the Carbonitrile Group at Position 2 via Modern Cyanation Reactions
The introduction of a nitrile group at the C2 position of a 5-iodothiazole (B27275) precursor can be accomplished through modern cross-coupling reactions. Palladium-catalyzed cyanation of heteroaryl halides is a well-established and versatile method. rsc.org
Table 2: Catalytic Systems for Cyanation of Heteroaryl Halides
| Catalyst System | Cyanide Source | Ligand | Solvent | Typical Conditions |
| Pd(0) or Pd(II) precatalyst | KCN, Zn(CN)₂, or K₄[Fe(CN)₆] | Phosphine ligands (e.g., dppf, XPhos) | Toluene, Dioxane, DMF | Elevated temperatures (80-120 °C) |
| Copper(I) Cyanide | CuCN | - | DMF, NMP | Often requires higher temperatures than palladium-catalyzed reactions. |
The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and functional group tolerance. For the cyanation of a 5-iodothiazole derivative, the reactivity of the C2-halide would need to be considered. A 2-bromothiazole (B21250) or 2-chlorothiazole (B1198822) precursor might be more suitable for this transformation depending on the desired reactivity and selectivity. The use of less toxic cyanide sources like potassium ferricyanide (B76249) is also a significant advancement in making these reactions safer and more environmentally friendly. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of the process. researchgate.netnih.gov These principles guide the selection of reagents, solvents, and reaction conditions to create a more benign and efficient synthetic route.
One of the primary green considerations is the use of less hazardous chemical syntheses. For instance, traditional iodination methods often employ harsh reagents. Greener alternatives for the iodination of thiazole rings include the use of N-iodosuccinimide (NIS) as an iodinating agent, which is considered a milder and more selective reagent. nih.gov Similarly, for the cyanation step, moving away from highly toxic cyanide sources like HCN gas to more stable and less hazardous salts such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), used in catalytic amounts, represents a significant green advancement. nih.govrsc.org
The choice of solvent is another cornerstone of green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs), which contribute to air pollution and have health and safety risks. Research into the synthesis of thiazole derivatives has demonstrated the feasibility of using greener solvents like water, deep eutectic solvents (DESs), or polyethylene (B3416737) glycol (PEG). bepls.commdpi.commdpi.com For example, a transition to aqueous media for palladium-catalyzed cyanation reactions not only reduces the reliance on organic solvents but can also simplify product isolation. nih.gov
Energy efficiency is also a key aspect. The use of alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.govacs.org These techniques can lead to higher yields and cleaner reaction profiles, further contributing to the greenness of the synthesis.
The principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, can be addressed through the selection of appropriate synthetic routes. Catalytic approaches are inherently more atom-economical than stoichiometric reactions. For instance, using a palladium or copper catalyst for the cyanation of a 5-iodothiazole precursor is preferable to a stoichiometric reaction. nih.govarkat-usa.org Furthermore, the development of recyclable catalysts, such as magnetically recoverable nanocatalysts, can further enhance the sustainability of the process by allowing for easy separation and reuse, minimizing waste. researchgate.net
A plausible green synthetic approach for this compound could start from 2-aminothiazole. The amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce the iodine at the 5-position. nih.gov Subsequently, another Sandmeyer reaction could be employed to replace the amino group with a nitrile. nih.gov Optimizing these Sandmeyer reactions to use catalytic amounts of copper salts and milder conditions aligns with green chemistry principles. nih.govacs.org
Below is a table summarizing potential green chemistry approaches for the key reaction steps in the synthesis of this compound.
Table 1: Green Chemistry Approaches for the Synthesis of this compound
| Reaction Step | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Iodination | Molecular Iodine (I₂) with strong oxidants | N-Iodosuccinimide (NIS) with a mild base or catalyst nih.govresearchgate.net | Use of less hazardous reagents, improved selectivity. |
| Cyanation | Stoichiometric copper(I) cyanide | Catalytic Pd or Cu with KCN or Zn(CN)₂ in aqueous media nih.govrsc.org | Reduced heavy metal waste, use of safer solvents. |
| Solvent | Volatile organic solvents (e.g., DMF, Chloroform) mdpi.com | Water, deep eutectic solvents (DESs), PEG bepls.commdpi.com | Use of safer solvents and auxiliaries. |
| Energy Source | Conventional heating | Microwave or ultrasound irradiation nih.govacs.org | Design for energy efficiency. |
| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., magnetically separable) researchgate.net | Catalysis, waste prevention. |
Process Optimization and Scale-Up Considerations in Synthetic Route Development
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful optimization of the synthetic route and consideration of various scale-up factors. numberanalytics.com The primary goals are to ensure safety, cost-effectiveness, robustness, and reproducibility of the process.
A critical step in process optimization is the selection of the most efficient and scalable synthetic route. For this compound, a potential route involves the Sandmeyer reaction of an amino-thiazole precursor. The optimization of this reaction would involve a detailed study of reaction parameters such as temperature, reaction time, and the concentration of reagents and catalysts. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of these parameters and their interactions, allowing for the identification of optimal reaction conditions with a minimum number of experiments.
Safety is a paramount concern during scale-up, especially when dealing with potentially hazardous reagents and intermediates like diazonium salts, which can be explosive. acs.org A thorough thermal hazard assessment of the reaction mixture is essential to understand the thermal stability of intermediates and to design appropriate cooling and emergency shutdown procedures. For the Sandmeyer reaction, controlling the rate of addition of the diazotizing agent (e.g., sodium nitrite) and maintaining a low temperature are crucial to prevent the accumulation of unstable diazonium salts. acs.org
The choice of reagents and solvents must also be re-evaluated for scale-up. While a particular solvent might be suitable for a lab-scale reaction, its properties, such as flammability, toxicity, and cost, become much more critical at an industrial scale. The use of greener solvents, as discussed in the previous section, often aligns with improved safety and reduced environmental impact on a larger scale. mdpi.com
Purification of the final product is another key aspect of process optimization. Chromatography, which is often used in the laboratory, may not be economically viable for large-scale production. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization is highly desirable. This involves carefully controlling the reaction to minimize the formation of impurities.
The scalability of the equipment is also a major consideration. The heat and mass transfer characteristics of a large reactor are significantly different from those of a small laboratory flask. Reactions that are exothermic, like the Sandmeyer reaction, require efficient heat removal to prevent thermal runaways. acs.org The mixing efficiency also needs to be considered to ensure homogeneity of the reaction mixture.
A detailed process optimization and scale-up plan for a hypothetical synthesis of this compound via a Sandmeyer reaction is outlined in the table below.
Table 2: Process Optimization and Scale-Up Considerations for a Sandmeyer-based Synthesis of this compound
| Parameter | Laboratory-Scale Consideration | Scale-Up Challenge | Optimization/Scale-Up Strategy |
|---|---|---|---|
| Diazonium Salt Formation | Stoichiometric addition of nitrite (B80452) to an acidic solution of the amine. | Potential for thermal runaway due to accumulation of unstable diazonium salt. acs.org | Controlled, slow addition of nitrite solution with efficient cooling. Online monitoring of concentration. |
| Iodination/Cyanation Step | Use of excess reagents to drive the reaction to completion. | Cost and waste associated with excess reagents. | Stoichiometry optimization using Design of Experiments (DoE). Use of catalytic systems. |
| Solvent | Use of convenient but potentially hazardous solvents (e.g., acetonitrile). | Flammability, toxicity, and cost of large volumes of solvent. | Transition to safer, greener, and more cost-effective solvents like water or ionic liquids. bepls.commdpi.com |
| Heat Transfer | Easy to control temperature in a small flask. | Inefficient heat dissipation in large reactors can lead to hot spots and side reactions. | Use of jacketed reactors with efficient stirring and cooling systems. Perform calorimetric studies. |
| Work-up and Purification | Purification by column chromatography. | Chromatography is often not economically feasible for large-scale production. | Develop a crystallization-based purification method. Optimize reaction conditions to minimize impurities. |
| Safety | Handling of small quantities of hazardous materials. | Increased risk associated with handling large quantities of toxic and potentially explosive materials. | Comprehensive risk assessment, implementation of robust safety protocols, and operator training. acs.org |
Reactivity of the Iodo Substituent at Position 5
The iodine atom at the C-5 position of the thiazole ring is a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-thiazole with an organoboron reagent. It is a widely used method for the formation of aryl-aryl or aryl-heteroaryl bonds.
Sonogashira Coupling: This coupling reaction between this compound and a terminal alkyne provides a straightforward route to 5-alkynylthiazole derivatives. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method has been successfully applied in the synthesis of various complex molecules, including pharmaceuticals and organic materials. wikipedia.org For instance, the Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones with terminal alkynes has been explored to generate novel enediyne structures. sioc-journal.cn The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Heck Coupling: While specific examples with this compound are not prevalent in the provided results, the Heck reaction, which couples the halide with an alkene, is a plausible transformation.
Stille Coupling: The Stille reaction facilitates the coupling of the iodo-thiazole with an organotin reagent. wikipedia.org This reaction is known for its versatility and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org Copper(I) salts can have a synergic effect in Stille couplings. organic-chemistry.orgrsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst | 5-Arylthiazole-2-carbonitrile |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 5-Alkynylthiazole-2-carbonitrile |
| Heck | Alkene | Pd catalyst | 5-Alkenylthiazole-2-carbonitrile |
| Stille | Organostannane | Pd catalyst | 5-Aryl/vinylthiazole-2-carbonitrile |
Copper-Mediated Cross-Coupling and Cyanation Reactions
Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed transformations for certain C-C and C-N bond formations. ecampus.com
Copper-Mediated Cross-Coupling: These reactions, often referred to as Ullmann-type couplings, can be used to form C-N, C-O, and C-S bonds. ecampus.combeilstein-journals.org Copper catalysis is also effective for the cross-coupling of diazo compounds with sulfinates to form sulfones. cas.cn A general method for copper-catalyzed cross-coupling of two aromatic compounds using an iodine oxidant has been developed, which involves an initial iodination followed by arylation. nih.gov
Cyanation Reactions: The iodo group can be displaced by a cyanide source, such as potassium cyanide (KCN), in the presence of a palladium catalyst to introduce a second nitrile group. rsc.org This transformation provides access to dinitrile-substituted thiazoles. Cyanation can also be achieved through various other methods, including substitution reactions with reagents like TMSCN. google.comchem-soc.si
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-withdrawing nature of the nitrile group at the 2-position and the thiazole ring itself can activate the C-5 position towards nucleophilic aromatic substitution (SNAr). However, SNAr reactions on electron-rich aromatic rings can be challenging. In some instances, a base-catalyzed halogen transfer can precede the SNAr step, leading to functionalization at a different position. nih.gov For example, while 2-iodothiazole (B1589636) may not undergo high-yielding SNAr with alcohol pronucleophiles under certain conditions, related systems demonstrate that if a halogen is introduced at a less reactive position, it can migrate to a more SNAr-active site. nih.gov
Photochemical Arylation and Isomerization Processes
Photochemical reactions provide an alternative pathway for the functionalization of this compound.
Photochemical Arylation: Irradiation of iodo-heterocycles in the presence of an aromatic substrate can lead to arylation. researchgate.netchemrxiv.orgnih.gov For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene (B151609) resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, indicating a tandem photoarylation-photoisomerization process. researchgate.net
Photochemical Isomerization: Upon irradiation, thiazole derivatives can undergo isomerization. researchgate.netmsu.edupsu.eduicmol.es Theoretical studies on methylisothiazoles suggest that these photoisomerization reactions proceed through conical intersections on the potential energy surface. psu.edu The specific pathway and products can be influenced by the substitution pattern on the thiazole ring.
Halogen Dance Reactions and Halogen Migration Mechanisms
The "halogen dance" is a base-induced migration of a halogen atom around an aromatic or heteroaromatic ring. clockss.org This reaction can be a powerful tool for the synthesis of polysubstituted heterocycles that are otherwise difficult to access. researchgate.net
Mechanism: The reaction is initiated by deprotonation of the heterocyclic ring by a strong base, followed by migration of the halogen to the newly formed carbanionic center. clockss.org
Application: In the context of dihalogenated thiazoles, such as 4,5-dibromo- or 4-bromo-5-iodothiazoles, a long-range halogen dance has been observed where the C-5 halo group migrates to another heterocyclic ring attached at the C-2 position. nih.govresearchgate.net This regioselective migration is influenced by the nature of the base and the substituent at the 2-position. nih.gov Generally, halogen migration occurs in 1,2- or 1,3-shifts, with longer-range migrations being less common. researchgate.net
Reactivity of the Carbonitrile Substituent at Position 2
The carbonitrile (cyano) group at the 2-position of the thiazole ring is a versatile functional group that can undergo a variety of chemical transformations. cymitquimica.com Its electron-withdrawing nature also influences the reactivity of the thiazole ring itself.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. For instance, in related benzothiazole (B30560) systems, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aldehyde. chemshuttle.com It can also act as a Michael acceptor in reactions with nucleophiles like cysteine residues. chemshuttle.com The specific reactivity of the 2-carbonitrile group on the 5-iodothiazole scaffold can be exploited to synthesize a diverse array of derivatives. For example, the synthesis of thiazolo[5,4-b]pyridine-2-carbonitrile and thiazolo[4,5-c]pyridine-2-carbonitrile (B2916267) has been achieved from N-heteroaryl-1,2,3-dithiazol-5H-imines. arkat-usa.org
Transformation to Carboxylic Acid Derivatives (e.g., Amides, Esters)
The nitrile group of this compound is susceptible to hydrolysis, a chemical process that involves the reaction with water to form carboxylic acid derivatives such as amides and carboxylic acids. This transformation can be catalyzed by either acids or bases. chemguide.co.ukchemistrysteps.comlibretexts.org
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.orgpressbooks.pub This initially forms a protonated amide, which upon further hydrolysis, yields the corresponding carboxylic acid. libretexts.orgpressbooks.pub
In a basic environment, such as heating with sodium hydroxide (B78521) solution, the nitrile undergoes hydrolysis to form a carboxylate salt. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate amide is then further hydrolyzed to the carboxylate salt. chemistrysteps.comlibretexts.org
The general mechanism for nitrile hydrolysis involves two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its salt. chemistrysteps.com
It is important to note that direct reaction with water is typically too slow to be practical. chemguide.co.uk
The following table summarizes the conditions and products for the hydrolysis of nitriles:
| Catalyst | Conditions | Initial Product | Final Product |
| Acid (e.g., HCl) | Heating under reflux | Amide | Carboxylic Acid |
| Base (e.g., NaOH) | Heating under reflux | Amide | Carboxylate Salt |
[2+3] Cycloaddition Reactions for Fused Heterocyclic Systems
[2+3] Cycloaddition reactions are a class of pericyclic reactions that involve the combination of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile) to form a five-membered ring. While specific examples involving this compound are not prevalent in the provided search results, the general principles of cycloaddition reactions with thiazoles and nitriles can be considered.
Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org For instance, Diels-Alder reactions of thiazoles with alkynes can lead to pyridines after the extrusion of sulfur. wikipedia.org A study on a 2-(dimethylamino)thiazole reacting with dimethyl acetylenedicarboxylate (B1228247) (DMAD) showed a formal [2+2] cycloaddition followed by ring-opening and rearrangement to form a pyridine. wikipedia.org
Nitriles themselves can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles like azides, nitrile oxides, and azomethine ylides to form five-membered heterocyclic rings. uchicago.edu For example, the reaction of azides with nitriles can yield tetrazoles.
A study on the reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of various dipolarophiles, such as diphenylacetylene, resulted in the formation of fused heterocyclic systems through a 1,3-dipolar cycloaddition mechanism. nih.gov This highlights the potential for thiazole-containing compounds to generate the necessary dipole for such reactions.
While direct evidence for this compound in [2+3] cycloadditions is limited in the provided results, the reactivity of the thiazole ring and the nitrile group suggests its potential to participate in such reactions to form complex fused heterocyclic systems.
Reduction Chemistry of the Nitrile Group
The nitrile group in this compound can be reduced to a primary amine or an aldehyde using appropriate reducing agents. wikipedia.org
Reduction to Primary Amines:
A common and effective method for reducing nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, yields the primary amine. libretexts.orglibretexts.org
Catalytic hydrogenation is another widely used method, often employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org This process can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the amine product. wikipedia.org
Other reducing agents such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) can also be used, typically requiring heating. commonorganicchemistry.com
Reduction to Aldehydes:
A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), is commonly used to reduce nitriles to aldehydes. wikipedia.org The reaction mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen. A subsequent hydride transfer to the nitrile carbon occurs, and an aqueous workup then produces the aldehyde. wikipedia.org The steric bulk of DIBAL-H prevents the second hydride addition that would lead to the amine. chemistrysteps.com
The following table summarizes common reducing agents for nitriles and their products:
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |
Electrophilic and Nucleophilic Reactivity of the Thiazole Heterocycle
Ring Activation and Deactivation Studies
The reactivity of an aromatic ring towards electrophilic substitution is significantly influenced by the nature of the substituents attached to it. masterorganicchemistry.com Activating groups increase the rate of reaction by donating electron density to the ring, making it more nucleophilic. masterorganicchemistry.com Conversely, deactivating groups withdraw electron density, slowing down the reaction. libretexts.org
In the case of this compound, the thiazole ring is substituted with two electron-withdrawing groups: an iodine atom at the 5-position and a nitrile group at the 2-position.
Nitrile Group (-CN): The nitrile group is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles.
Therefore, the presence of both an iodine atom and a nitrile group on the thiazole ring of this compound would render the ring highly deactivated towards electrophilic substitution reactions.
Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. pressbooks.pub These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub Thus, the iodo and cyano groups in this compound would activate the thiazole ring for nucleophilic attack. The iodine atom, being a good leaving group, would be the likely site of substitution.
The following table summarizes the expected effect of the substituents on the reactivity of the thiazole ring:
| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
| Iodine | Deactivating | Activating |
| Nitrile | Deactivating | Activating |
Ring-Opening and Rearrangement Mechanisms
The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often influenced by the nature of the substituents on the ring. nih.gov
Studies on the metabolism of thiazole-containing drugs have shown that the thiazole ring can be bioactivated to a reactive thioamide, which can lead to toxicity. nih.gov This process involves ring opening. Density functional theory (DFT) calculations have indicated that the presence of electron-withdrawing groups on the thiazole ring can influence the pathway of this ring-opening process. nih.gov Thiazoles with electron-withdrawing groups are suggested to undergo an indirect ring-opening process that involves the formation of an intermediate. nih.gov
Reductive ring-opening of thiazoles can be achieved using sodium in liquid ammonia. researchgate.net The course of this reaction and the nature of the resulting products, typically substituted propenethiolates, depend on the substituents present on the thiazole ring. researchgate.net
Photochemical reactions can also induce rearrangements. For instance, the photolysis of ethyl 2-iodothiazole-5-carboxylate in the presence of benzene has been shown to yield ethyl 3-phenylisothiazole-4-carboxylate, indicating a rearrangement of the thiazole ring system. researchgate.net This type of rearrangement was not observed with the corresponding 2-chloro-substituted thiazole, highlighting the role of the iodine substituent. thieme-connect.com
Brønsted acids can also promote the ring-opening of thiazole derivatives. rsc.org For example, the reaction of 2H-azirines with thioamides in the presence of an acid catalyst can lead to the synthesis of substituted thiazoles through a proposed mechanism involving a ring-opening reaction. rsc.org
While specific studies on the ring-opening and rearrangement of this compound were not found in the search results, the general principles derived from related thiazole compounds suggest that it could undergo such transformations, particularly given the presence of the electron-withdrawing iodo and cyano groups.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodothiazole 2 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution NMR spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. For 5-Iodothiazole-2-carbonitrile (C₄HIN₂S), ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: The this compound structure contains a single proton attached to the thiazole (B1198619) ring at the C4 position. This would be expected to produce a single, sharp signal (a singlet) in the aromatic or heteroaromatic region of the ¹H NMR spectrum. The exact chemical shift (δ) would be influenced by the electron-withdrawing effects of the adjacent sulfur atom, the imine nitrogen, the nitrile group, and the iodine atom.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the molecule:
C2: The carbon bearing the nitrile group. Its chemical shift would be significantly influenced by the nitrogen atoms of the thiazole ring and the nitrile group.
C4: The carbon bonded to the single hydrogen atom.
C5: The carbon bonded to the iodine atom. The "heavy atom effect" of iodine would cause significant shielding, shifting this carbon's signal to a characteristically upfield (lower ppm) position compared to other carbons in similar thiazole rings.
CN (Nitrile Carbon): This carbon typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110-125 ppm.
Without experimental data, a precise data table cannot be generated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. This typically occurs in the 2220-2260 cm⁻¹ region for aromatic or heteroaromatic nitriles. Other key vibrations would include C=N and C-S stretching modes within the thiazole ring, and the C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The C≡N stretch is also Raman active. Due to the polarizability of the C-I and C-S bonds, vibrations involving these groups might produce strong signals in the Raman spectrum, which could be weak in the FT-IR spectrum.
A table of expected vibrational frequencies is provided below for illustrative purposes, based on typical group frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong (IR), Medium (Raman) |
| Thiazole Ring (C=N) | Stretching | 1500 - 1650 | Medium |
| Thiazole Ring (C-S) | Stretching | 600 - 800 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| C-I | Stretching | 480 - 610 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.
Precise Molecular Mass: The calculated exact mass of this compound (C₄HIN₂S) is 235.8882 g/mol . HRMS analysis would aim to measure the mass of the molecular ion ([M]⁺˙ or [M+H]⁺) to within a few parts per million (ppm) of this value, confirming the elemental formula. The presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S) would produce a characteristic isotopic pattern.
Fragmentation Pathway: Under ionization, the molecular ion would likely undergo fragmentation. Plausible fragmentation pathways would involve the loss of the iodine atom (I˙), the nitrile group (˙CN), or cleavage of the thiazole ring. The masses of the resulting fragment ions would be measured with high resolution to determine their elemental compositions, providing pieces of the structural puzzle. Common fragmentation patterns have not been documented for this specific compound.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:
Bond lengths (e.g., C-I, C-S, C=N, C-C, C≡N)
Bond angles within the thiazole ring and involving the substituents.
Intermolecular interactions (e.g., π-stacking, halogen bonding) in the crystal lattice.
No crystallographic data has been deposited in public databases such as the Cambridge Structural Database (CSD) for this compound. Therefore, a table of crystallographic data cannot be provided.
Theoretical and Computational Investigations of 5 Iodothiazole 2 Carbonitrile
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to donate or accept electrons. A search for FMO analysis specific to 5-Iodothiazole-2-carbonitrile did not yield any published data, including values for HOMO-LUMO energy gaps or visualizations of the orbital distributions.
Charge Distribution and Electrostatic Potential Mapping
Analysis of charge distribution and the generation of electrostatic potential (ESP) maps are vital for understanding intermolecular interactions and identifying reactive sites. ESP maps visually represent the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Despite the utility of this method, no specific studies detailing the charge distribution or ESP maps for this compound were found.
Reaction Pathway Elucidation through Transition State Calculations
Transition state calculations are computationally intensive methods used to map out the energetic profile of a chemical reaction. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine activation energies and elucidate reaction mechanisms. The scientific literature does not appear to contain any studies that have performed transition state calculations for reactions involving this compound to elucidate specific reaction pathways.
Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. A search for computed NMR chemical shifts or vibrational frequencies for this compound did not return any specific datasets or research articles.
Conformational Analysis and Energetic Landscapes
For flexible molecules, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface as a function of bond rotations. There is no evidence in the searched literature of a conformational analysis or the construction of an energetic landscape for this compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules and other species. These simulations are crucial for understanding solvation effects and the nature of intermolecular forces. No published MD simulation studies focusing on this compound to investigate solvent effects or intermolecular interactions were identified.
Advanced Research Applications and Chemical Utility of 5 Iodothiazole 2 Carbonitrile
Strategic Building Block in the Synthesis of Complex Heterocyclic Architectures
5-Iodothiazole-2-carbonitrile serves as a highly effective precursor for the synthesis of a wide array of complex heterocyclic structures, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position of the thiazole (B1198619) ring is particularly amenable to oxidative addition, a key step in many catalytic cycles. This reactivity allows for the facile introduction of various substituents, leading to the generation of diverse molecular scaffolds.
The versatility of this compound as a building block is demonstrated in its application in several key cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with organoboron compounds. This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the thiazole ring, paving the way for the synthesis of biologically active molecules and functional organic materials.
Stille Coupling: The Stille reaction provides an alternative and powerful method for carbon-carbon bond formation, utilizing organotin reagents. The reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules containing the 5-thiazole-2-carbonitrile moiety.
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. The coupling of this compound with terminal alkynes, catalyzed by palladium and copper(I), leads to the formation of 5-alkynylthiazole-2-carbonitriles. These products are important intermediates for the synthesis of conjugated systems and have applications in materials science and medicinal chemistry.
Heck Coupling: The Heck reaction allows for the arylation or vinylation of the thiazole ring by coupling with alkenes. This reaction provides a direct method for the formation of carbon-carbon bonds and the introduction of unsaturated substituents.
The nitrile group at the 2-position of the thiazole ring also offers a handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic utility of this building block. The combination of a reactive iodine atom and a versatile nitrile group makes this compound a powerful tool for the construction of diverse and complex heterocyclic architectures.
Table 1: Overview of Cross-Coupling Reactions Utilizing this compound
| Reaction | Coupling Partner | Bond Formed | Key Catalysts | Typical Products |
| Suzuki-Miyaura | Organoboron Reagent | C-C (Aryl/Vinyl) | Palladium | 5-Aryl/Vinyl-thiazole-2-carbonitriles |
| Stille | Organotin Reagent | C-C (Aryl/Vinyl/Alkyl) | Palladium | 5-Substituted-thiazole-2-carbonitriles |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Palladium, Copper(I) | 5-Alkynylthiazole-2-carbonitriles |
| Heck | Alkene | C-C (Vinyl) | Palladium | 5-Vinylthiazole-2-carbonitriles |
Development of Novel Catalytic Ligands and Organocatalysts
While the thiazole scaffold is a component of some ligands and organocatalysts, specific research detailing the use of this compound as a primary building block for the development of novel catalytic ligands and organocatalysts is not extensively documented in the available scientific literature. The potential exists to utilize the nitrogen and sulfur atoms of the thiazole ring as coordination sites for metal centers in catalytic complexes. Furthermore, the nitrile group could be incorporated into the design of organocatalysts. However, dedicated studies focusing on this compound for these specific applications are limited.
Components in Functional Materials Science
The application of this compound as a direct component in functional materials science is an emerging area of research. While thiazole-containing compounds, in general, have shown promise in this field, specific studies highlighting the unique contributions of the 5-iodo-2-carbonitrile substitution pattern are not yet widespread.
Organic Electronic Materials Precursors
Thiazole units are known to be effective electron-accepting moieties and have been incorporated into conjugated polymers and small molecules for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile group in this compound could be advantageous in tuning the electronic properties of such materials. The iodo-substituent provides a reactive site for polymerization reactions, such as Stille or Suzuki couplings, to create extended π-conjugated systems. However, detailed reports on the synthesis and performance of organic electronic materials derived specifically from this compound are not prevalent in the literature.
Chemosensors and Molecular Probes (focusing on chemical sensing mechanisms)
The development of chemosensors and molecular probes often relies on the design of molecules that exhibit a change in their photophysical properties (e.g., fluorescence or color) upon binding to a specific analyte. The thiazole ring system, particularly when functionalized, can act as a signaling unit in such sensors. The nitrogen and sulfur atoms can serve as binding sites for metal ions, and the electronic properties of the ring can be modulated by substituents.
While benzothiazole-based chemosensors have been reported, the specific use of this compound in the design and synthesis of chemosensors is not a well-documented area of research. The chemical sensing mechanism would likely involve the interaction of the analyte with the thiazole ring, leading to a perturbation of its electronic structure and a corresponding change in its spectroscopic signature. The nitrile group could also participate in analyte recognition through hydrogen bonding or other non-covalent interactions.
Supramolecular Chemistry Components for Molecular Recognition and Self-Assembly Systems
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly processes. While the thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding (due to the iodine atom), the specific role of this compound in the construction of complex supramolecular systems has not been a major focus of published research. The planar nature of the thiazole ring and the potential for directional interactions make it a candidate for use in crystal engineering and the design of self-assembling systems. However, concrete examples and detailed studies of molecular recognition and self-assembly systems based on this compound are scarce.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
